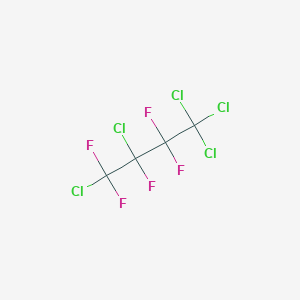
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Übersicht
Beschreibung
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane, also known as Halon 2402, is a synthetic chemical compound that has been widely used as a fire extinguishing agent. It belongs to the group of halogenated hydrocarbons, which are known for their high fire-fighting efficiency and low toxicity. Halon 2402 was first synthesized in the 1960s and has since been used extensively in various applications, including aviation, marine, and industrial settings. Despite its effectiveness, the use of Halon 2402 has been limited due to its harmful effects on the environment and its contribution to ozone depletion.
Wirkmechanismus
The mechanism of action of 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 involves the interruption of the chemical chain reaction that occurs during a fire. When 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 is released into a fire, it reacts with the free radicals that are produced during combustion, effectively stopping the chain reaction and extinguishing the fire. This mechanism of action has been found to be highly effective in preventing fires from spreading and causing further damage.
Biochemical and physiological effects:
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has been found to have harmful effects on the environment, particularly on the ozone layer. When released into the atmosphere, 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 reacts with ozone, leading to the depletion of the ozone layer. This can have significant consequences for human health, as increased exposure to ultraviolet radiation can lead to skin cancer and other health problems. 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has also been found to be toxic to aquatic life, and its use has been limited in marine applications.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has several advantages for use in lab experiments. Its high efficiency in extinguishing fires makes it a valuable tool for protecting critical equipment and preventing damage to lab facilities. However, its harmful effects on the environment and its contribution to ozone depletion make it a less attractive option for long-term use. Additionally, the cost of 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 can be prohibitive, particularly for smaller research facilities.
Zukünftige Richtungen
Despite its limitations, 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 continues to be an important tool for fire suppression in various settings. However, there is a growing need for alternative fire-fighting agents that are more environmentally friendly and less harmful to human health. Several promising alternatives, such as water mist systems and gaseous fire suppression agents, are currently being developed and studied. Future research in this area will be essential for developing new and innovative fire-fighting technologies that are both effective and sustainable.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has been extensively studied for its fire-fighting properties and has been found to be highly effective in extinguishing fires in various settings. Its use has been particularly prevalent in aviation and marine applications, where it has been used to protect critical equipment and prevent catastrophic fires. 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane 2402 has also been studied for its potential use in space exploration, where its low toxicity and high efficiency make it an attractive option for fire suppression.
Eigenschaften
IUPAC Name |
1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPGHDQTVKTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379742 | |
| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375-46-2 | |
| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



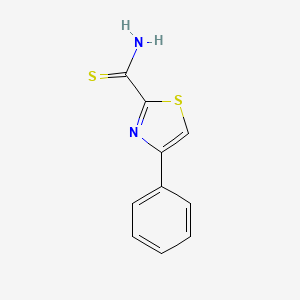
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)
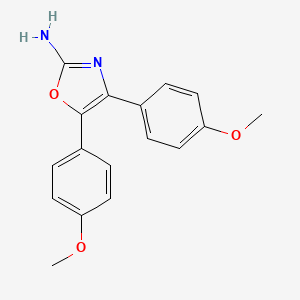
![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)
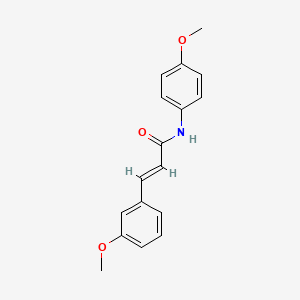
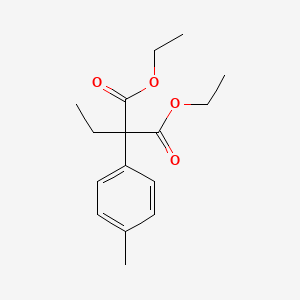




![tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620619.png)
![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)